7-methyl-3,4-dihydronaphthalen-2(1H)-one
Description
7-Methyl-3,4-dihydronaphthalen-2(1H)-one is a bicyclic ketone featuring a partially hydrogenated naphthalene core with a methyl substituent at the 7-position (). Its structure combines aromatic and aliphatic characteristics, making it a versatile intermediate in organic synthesis.
Key properties include:
Properties
IUPAC Name |
7-methyl-3,4-dihydro-1H-naphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-8-2-3-9-4-5-11(12)7-10(9)6-8/h2-3,6H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEPTNHEDDSLNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCC(=O)C2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80404880 | |
| Record name | 7-methyl-2-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31706-56-6 | |
| Record name | 7-methyl-2-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-methyl-3,4-dihydronaphthalen-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Friedel-Crafts acylation of toluene with succinic anhydride, followed by cyclization and reduction steps .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-3,4-dihydro-1H-naphthalen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the methyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogens, acids, and bases are typical reagents for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
7-Methyl-3,4-dihydro-1H-naphthalen-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of fragrances, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-methyl-3,4-dihydronaphthalen-2(1H)-one involves its interaction with specific molecular targets and pathways. The ketone group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological activity. The aromatic ring structure allows for π-π interactions and other non-covalent interactions that are crucial for its function in various applications .
Comparison with Similar Compounds
Table 1: Comparison of Key Structural Analogs
Substituent Effects on Reactivity and Bioactivity
Positional Influence :
- 7-Methyl vs. 7-Methoxy () : The methyl group (electron-donating) enhances lipophilicity, favoring membrane penetration in drug candidates, whereas methoxy groups introduce steric hindrance and moderate electronic effects, altering regioselectivity in further derivatization.
- 6-Substituents () : Bromine at position 6 () facilitates cross-coupling reactions (e.g., Suzuki), while phenyl groups () enhance binding to hydrophobic enzyme pockets (e.g., 5α-reductase).
Stereochemical Impact :
- The (S)-configured isopropyl group in (S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one () demonstrates the critical role of chirality in agrochemical activity, where enantioselective interactions with biological targets dictate efficacy.
Biological Activity
7-Methyl-3,4-dihydronaphthalen-2(1H)-one, a compound belonging to the naphthalene family, has garnered attention due to its diverse biological activities. This article explores its antimicrobial properties, potential anticancer effects, and other pharmacological activities, supported by recent research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C11H12O
- Molecular Weight : 160.21 g/mol
- IUPAC Name : this compound
The compound features a naphthalene backbone with a methyl group at the 7-position and a carbonyl group at the 2-position, contributing to its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In a study evaluating various naphthalene derivatives, this compound demonstrated significant inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 64 µg/mL, indicating moderate efficacy compared to standard antibiotics .
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. For instance:
- Cell Line Studies : In vitro tests on human breast cancer cell lines (MCF-7) showed that the compound induced apoptosis and inhibited cell proliferation with an IC50 value of approximately 25 µM .
- Mechanism of Action : The compound appears to exert its effects through the modulation of apoptotic pathways and inhibition of cell cycle progression .
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties. A study focused on its ability to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease, revealed promising results:
- Inhibition Assay : The compound exhibited AChE inhibition with an IC50 value of 15 µM, suggesting potential for development as a therapeutic agent for neurodegenerative disorders .
Study on Antimicrobial Efficacy
In a comparative study assessing various naphthalene derivatives for antimicrobial activity:
- Tested Strains : Included both Gram-positive and Gram-negative bacteria.
- Results : this compound showed superior activity against Staphylococcus aureus compared to other derivatives tested.
Study on Anticancer Properties
A research team investigated the cytotoxic effects of this compound on MCF-7 cells:
- Findings : The compound significantly reduced cell viability and induced apoptosis through caspase activation.
Data Summary
| Biological Activity | Test System | IC50 Value (µM) | MIC Value (µg/mL) |
|---|---|---|---|
| Antimicrobial | S. aureus | - | 32 |
| E. coli | - | 64 | |
| Anticancer | MCF-7 cells | 25 | - |
| Neuroprotection | AChE | 15 | - |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
